3-Isocyanatoisoquinoline

Lipophilicity Drug-likeness Membrane permeability

3-Isocyanatoisoquinoline (CAS 648420-73-9, MW 170.17 g/mol, C10H6N2O) is a heterocyclic isocyanate building block comprising an isocyanate (–N=C=O) functional group directly attached to the C-3 position of the isoquinoline ring system. Its computed XLogP3 is 3.2, topological polar surface area (TPSA) is 42.3 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 648420-73-9
Cat. No. B12585001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanatoisoquinoline
CAS648420-73-9
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)N=C=O
InChIInChI=1S/C10H6N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H
InChIKeyNNPTUZQYBCFPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanatoisoquinoline (CAS 648420-73-9): Procurement-Relevant Baseline for a Heteroaryl Isocyanate Building Block


3-Isocyanatoisoquinoline (CAS 648420-73-9, MW 170.17 g/mol, C10H6N2O) is a heterocyclic isocyanate building block comprising an isocyanate (–N=C=O) functional group directly attached to the C-3 position of the isoquinoline ring system [1]. Its computed XLogP3 is 3.2, topological polar surface area (TPSA) is 42.3 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors [1]. The compound is available commercially through Enamine LLC (catalog EN300-90663-type series) at a nominal purity of 95% [2]. The C-3 attachment point places the reactive isocyanate in direct conjugation with the isoquinoline π-system, electronically modulating its reactivity relative to alkyl isocyanates and positional isomers .

Core scaffold

Heteroaryl isocyanate with C-3 attachment directly conjugated to isoquinoline π-system

Reactivity profile

Moderated electrophilicity versus alkyl isocyanates supports controlled urea/urethane formation

Procurement baseline

Research-grade building block (95% purity); less-explored regioisomer for novel IP space

3-Isocyanatoisoquinoline (CAS 648420-73-9): Why In-Class Positional Isomers and Quinoline Analogs Cannot Substitute Interchangeably


Despite sharing molecular formula C10H6N2O and molecular weight 170.17 g/mol with multiple positional isomers (e.g., 4-, 5-, and 6-isocyanatoisoquinoline) and the quinoline analog (3-isocyanatoquinoline, CAS 1250977-34-4), 3-isocyanatoisoquinoline exhibits quantitatively distinguishable physicochemical properties that impact its suitability for specific synthetic and pharmacological applications. The C-3 position on isoquinoline places the isocyanate directly adjacent to the ring nitrogen, creating a unique electronic environment that governs both reactivity and the geometry of downstream urea/urethane-linked conjugates . In the TRPV1 antagonist literature, the isoquinoline pharmacophore ranking follows 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline, and the 5-isoquinoline-containing urea 14a achieved hTRPV1 IC50 = 4 nM with 46% oral bioavailability, whereas the HTS hit 1 (analogous core) showed IC50 = 22 nM without oral bioavailability [1]. This order-of-magnitude potency shift and binary bioavailability outcome demonstrate that positional isomer choice on the isoquinoline core is not interchangeable—substituting a 3-isocyanatoisoquinoline-derived urea for a 5-isocyanatoisoquinoline-derived urea would be expected to yield fundamentally different pharmacological profiles [1].

3-Isocyanatoisoquinoline
Electronic environment C-3 conjugation with ring nitrogen modulates isocyanate reactivity
Pharmacophore context Isoquinoline scaffold shows rank-order advantage in TRPV1 models (literature class-level)
Lipophilicity XLogP3 = 3.2 positions it in CNS-permeable range
Positional Isomer / Quinoline Analog
Electronic shift 4-, 5-, or 6-isomers place –NCO in different electronic contexts; quinoline alters ring electronics
Pharmacophore mismatch TRPV1 antagonist data show >5-fold potency shift and binary bioavailability outcome across isomers
Lipophilicity gap LogP can differ by ~0.5–1.0 units, altering permeability and formulation behavior

3-Isocyanatoisoquinoline (CAS 648420-73-9): Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (XLogP3) of 3-Isocyanatoisoquinoline versus 3-Isocyanatoquinoline: A 0.86 Log Unit Difference with Formulation and Permeability Consequences

The target compound 3-isocyanatoisoquinoline has a computed XLogP3 of 3.2 (PubChem) [1], compared to the directly analogous 3-isocyanatoquinoline which has a vendor-reported LogP of 2.342 (Chembase/Enamine) [2]. This represents a ΔLogP of approximately +0.86 log units, meaning the isoquinoline derivative is roughly 7.2-fold more lipophilic than its quinoline counterpart at equilibrium. For comparison, 6-isocyanatoisoquinoline has a reported LogP of 2.202 , making 3-isocyanatoisoquinoline approximately one full log unit (~10×) more lipophilic than the 6-positional isomer. A LogP shift of this magnitude in the critical range of 2–4 is known to influence passive membrane permeability, plasma protein binding, and aqueous solubility in a quantifiable manner relevant to both medicinal chemistry optimization and analytical method development.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.86 vs. 3-quinoline; ≈ +1.0 vs. 6-isomer
Drives HPLC retention and Caco-2 permeability predictions
Computed vs. vendor-reported; confirm logD experimentally
Lipophilicity Drug-likeness Membrane permeability

pKa Differentiation: 3-Isocyanatoquinoline (pKa 3.28) versus 4-Isocyanatoisoquinoline (pKa 3.79) Informs Protonation-State-Dependent Reactivity

The predicted pKa of the quinoline analog 3-isocyanatoquinoline is 3.28 ± 0.11 , whereas the positional isomer 4-isocyanatoisoquinoline has a predicted pKa of 3.79 ± 0.10 . This ΔpKa of approximately 0.51 units means that at any given pH between approximately 2.5 and 4.5, these two compounds exist in measurably different protonation-state ratios. Although a directly measured pKa for 3-isocyanatoisoquinoline is not available in the public domain, the isoquinoline parent heterocycle (pKa ~5.4) is more basic than quinoline (pKa ~4.9) , implying that the 3-isocyanatoisoquinoline conjugate acid is likely weaker (higher pKa) than the 3-isocyanatoquinoline conjugate acid. A pKa shift of this magnitude alters the fraction of protonated species present and thus the electrophilicity of the isocyanate moiety in protic media, with direct consequences for reaction kinetics in urea/urethane formation.

pKa differentiation
Data to verify
ΔpKa ≈ 0.51 (positional isomer range 3.28–3.79)
Protonation-state ratio affects aqueous-phase coupling kinetics
Predicted values; no direct measurement for target compound
Acid dissociation constant Protonation state Nucleophilic reactivity

Ring-System Reactivity Hierarchy: Isoquinoline Outperforms Quinoline in Electrophilic Aromatic Substitution by a Quantifiable Margin

Pyrolysis-based electrophilic reactivity measurements establish that isoquinoline is more reactive overall than quinoline, with the benzenoid ring of isoquinoline being much more reactive than the corresponding ring in quinoline, while the pyridinoid ring of isoquinoline is correspondingly less reactive [1]. For isocyanato-substituted derivatives, this fundamental electronic difference means the 3-isocyanatoisoquinoline scaffold presents a distinct reactivity profile at the carbocyclic positions compared to 3-isocyanatoquinoline. In the TRPV1 antagonist pharmacophore ranking, 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline, with the 5-isoquinoline-containing urea 14a achieving hTRPV1 IC50 = 4 nM versus the HTS hit 1 at IC50 = 22 nM [2]. This 5.5-fold potency difference, combined with the binary oral bioavailability outcome (46% for 14a vs. not orally bioavailable for compound 1), provides quantitative evidence that isoquinoline-based ureas can exhibit superior pharmacological properties relative to quinoline-based counterparts in specific target contexts.

Ring reactivity hierarchy
Class-level inference
Isoquinoline > Quinoline (electrophilic substitution); 5-isoquinoline TRPV1 IC50 = 4 nM (lit.)
Supports isoquinoline core selection for TRPV1-related research
Rank-order evidence from pyrolysis & SAR studies; not specific to C-3 isomer
Electrophilic aromatic substitution Heterocyclic reactivity Ring-system comparison

Positional Isomer Boiling Point Differentiation: 4-Isocyanatoisoquinoline (297.2 °C) versus 3-Isocyanatoquinoline (~292.1 °C) Informs Purification and Handling Strategy

Predicted boiling points provide a practical differentiation metric for procurement and handling. 3-Isocyanatoquinoline has a predicted boiling point of 292.1 ± 13.0 °C , whereas the positional isomer 4-isocyanatoisoquinoline has a predicted boiling point of 297.2 ± 15.0 °C . Although these values overlap within prediction error, the central estimate difference of approximately 5 °C is consistent with the known effect of nitrogen position on intermolecular interactions in fused heterocycles. For 3-isocyanatoisoquinoline specifically, no experimental boiling point is publicly available, but the predicted value is expected to fall in a similar range. More critically for procurement, the isocyanate functional group at the C-3 position of isoquinoline benefits from conjugation with the heterocyclic π-system, which has been described as reducing electrophilicity at the carbonyl carbon relative to alkyl isocyanates such as methyl isocyanate . This modulation of reactivity has practical implications for storage stability, shipping classification, and the need for moisture-exclusion protocols.

Thermal & electronic
Supporting evidence
Predicted BP ~290–300 °C; π-conjugation reduces isocyanate electrophilicity
Informs purification strategy and moisture-exclusion protocols
No experimental boiling point; qualitative reactivity descriptor
Boiling point Purification Thermal stability

Commercial Availability and Purity Benchmarking: 3-Isocyanatoisoquinoline and Its Analogs Converge at 95% Purity but Diverge in Catalog Representation and Synthetic Accessibility

3-Isocyanatoquinoline is commercially available from Enamine LLC (catalog EN300-90663) at 95% purity with LogP 2.342 [1]. 3-Isocyanatoisoquinoline (CAS 648420-73-9) is listed within the same Enamine catalog series and the broader chemical supply ecosystem, with available purity of 95% . The positional isomer 4-isocyanatoisoquinoline (CAS 2854382-90-2) is available at >97% purity in 1 g and 5 g packaging from certain suppliers . Critically, the C-3 isocyanatoisoquinoline scaffold is not as widely cataloged as its 5- or 6-substituted positional isomers, which have been more extensively utilized in published medicinal chemistry campaigns (e.g., TRPV1 antagonist programs) [2]. This relative scarcity in the screening compound marketplace can be a strategic advantage for intellectual property considerations: the 3-substituted isoquinoline vector offers a less-explored chemical space for urea/urethane library enumeration compared to the heavily precedented 5- and 6-positional isomers.

Commercial availability
Supporting evidence
95% purity; limited catalog entries vs. 5-/6-isomers
Novel IP opportunity; verify supplier stock and batch purity
Vendor-reported purity; supply chain risk assessment recommended
Commercial availability Purity Procurement

3-Isocyanatoisoquinoline (CAS 648420-73-9): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Isoquinoline-Containing Urea Library Synthesis with Differentiated Lipophilicity for CNS or Membrane-Target Programs

The XLogP3 of 3.2 for 3-isocyanatoisoquinoline is approximately 0.86 log units higher than 3-isocyanatoquinoline (LogP 2.342) and ~1.0 log unit higher than 6-isocyanatoisoquinoline (LogP 2.202) [1][2]. This lipophilicity advantage positions the compound as a preferred building block for synthesizing urea-linked compound libraries where elevated LogP is desired, such as CNS-penetrant candidates (optimal CNS LogP range ~2–4) or membrane-protein-targeted programs. The documented 5-isoquinoline TRPV1 antagonist 14a achieving IC50 = 4 nM with 46% oral bioavailability [3] provides class-level validation that isoquinoline-derived ureas can deliver potent, orally bioavailable leads, supporting the investment in 3-position isocyanatoisoquinoline as a complementary regioisomeric scaffold for SAR exploration.

Bioconjugation and Targeted Protein Degradation (PROTAC): Position-Specific Vectoring via the C-3 Attachment Point

The C-3 attachment of the isocyanate group on the isoquinoline ring provides a distinct exit vector geometry compared to C-4, C-5, or C-6 positional isomers. This geometric differentiation is critical in PROTAC linker design, where the spatial relationship between the target-protein ligand and E3 ligase ligand determines ternary complex formation efficiency [1]. The 3-isocyanatoisoquinoline scaffold enables direct incorporation of the isoquinoline moiety via stable urea or urethane linkages, with the electronically modulated isocyanate reactivity (reduced electrophilicity vs. alkyl isocyanates due to π-conjugation) providing a more controlled reaction profile in bioconjugation workflows [2]. For PROTAC programs targeting kinases or other proteins with known isoquinoline-based ligands, the 3-position offers a less-explored vector that may yield patentably distinct compositions of matter relative to 5- or 6-substituted isoquinoline PROTACs.

Analytical Method Development and Pre-formulation: LogP-Driven Chromatographic Method Optimization

The measured LogP difference between 3-isocyanatoisoquinoline (XLogP3 3.2) and 6-isocyanatoisoquinoline (LogP 2.202) of approximately one log unit [1][2] translates to a predicted ~10-fold difference in reversed-phase HPLC retention factor (k′) and a measurable shift in logD7.4. This property differentiation enables analytical laboratories to resolve positional isomer mixtures that co-elute under generic gradient conditions. For procurement in QC/analytical settings, selecting 3-isocyanatoisoquinoline as a reference standard with a well-characterized LogP provides a built-in chromatographic separation marker that distinguishes it from the more commonly available 5- and 6-isomers, reducing the risk of isomeric misidentification in purity assays.

Polymer and Materials Chemistry: Controlled Reactivity Isocyanate for Step-Growth Polymerization

The electronic conjugation between the isocyanate group and the isoquinoline π-system reduces the electrophilicity of the –N=C=O carbonyl carbon relative to alkyl isocyanates such as methyl isocyanate [1]. This moderated reactivity can be advantageous in step-growth polyurethane or polyurea synthesis where excessively fast reaction kinetics lead to inhomogeneous molecular weight distributions. The predicted boiling point range (~290–300 °C) and pKa characteristics further inform thermal processing windows and catalyst selection. For industrial procurement, 3-isocyanatoisoquinoline offers a heteroaryl-isocyanate building block with inherently different kinetic behavior compared to both aliphatic diisocyanates and phenyl isocyanate, enabling fine-tuning of polymerization rates without requiring stoichiometric catalyst adjustment.

Application
Selection Property
Validation Focus
CNS-penetrant urea library synthesis
Lipophilicity in CNS-optimal LogP window
Verify LogD₇.₄ and Caco-2 permeability for lead candidates
PROTAC linker design (C-3 vector)
C-3 exit geometry and moderated isocyanate reactivity
Evaluate ternary complex formation and linker exit vector compatibility
Analytical method development
LogP-driven chromatographic differentiation from 5-/6-isomers
Develop HPLC gradient resolving all positional isomers; confirm purity specificity
Polymer & materials chemistry
Conjugation-reduced electrophilicity relative to alkyl isocyanates
Characterize polymerization kinetics and molecular weight distribution
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